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Compound of Interest

Compound Name:
3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-

methylpyridine

CAS No.: 102780-52-9

Cat. No.: B016587 Get Quote

Executive Summary
This technical guide provides a definitive reference for the spectroscopic characterization of

Myosmine (3-(1-pyrrolin-2-yl)pyridine), a minor tobacco alkaloid and metabolite. Unlike its

saturated analogs nicotine and nornicotine, Myosmine possesses a cyclic imine (

) functionality, which imparts unique spectroscopic signatures and chemical reactivity.

This document synthesizes experimental data with mechanistic insights, offering a self-

validating protocol for structural confirmation. It is designed to assist in the differentiation of

Myosmine from structurally related alkaloids during metabolic profiling and quality control

workflows.

Structural Context & Chemical Logic[1][2]
Myosmine consists of a pyridine ring attached to a pyrroline ring.[1] The critical structural

feature distinguishing it from nornicotine is the unsaturation at the C2'-N1' position, forming a

cyclic imine.

Formula:

Molecular Weight: 146.19 g/mol [1]
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Key Functional Group: Cyclic Imine (

), Pyridine Ring

Structural Differentiation
The absence of the

group (present in nicotine) and the presence of the

double bond (absent in nornicotine) dictate the spectroscopic strategy:

IR: Look for

stretch; absence of

.

NMR: Look for deshielded imine carbon (

) and absence of

-methyl protons.

MS: Look for fragmentation driven by the stability of the pyridine ring and retro-Diels-Alder-

type losses from the pyrroline ring.

Mass Spectrometry (MS) Profile[4]
The Electron Ionization (EI) mass spectrum of Myosmine is characterized by a stable molecular

ion and a fragmentation pattern dominated by the loss of small neutral molecules from the

pyrroline ring.

Key Diagnostic Ions (EI, 70 eV)
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m/z (Ion)
Relative
Abundance

Assignment Mechanistic Origin

146 (

)
High Molecular Ion

Stable aromatic

pyridine system

stabilizes the radical

cation.

118 High/Base

Retro-Diels-Alder

(RDA) loss of ethylene

from the pyrroline ring.

117 High

Loss of methanimine;

often competes with

m/z 118.

89 Moderate

Pyridyne-like fragment

after ring

disintegration.

Fragmentation Pathway Visualization
The following diagram illustrates the primary fragmentation pathways. The stability of the

pyridine ring directs fragmentation almost exclusively to the pyrroline moiety.

Molecular Ion (M+)
m/z 146

[M - C2H4]+
m/z 118

(Retro-Diels-Alder)- Ethylene (28 u)

[M - CH2NH]+
m/z 117

- Methanimine (29 u)

Pyridyl Fragment
m/z 89

- HCN (27 u)

Click to download full resolution via product page

Figure 1: Primary EI fragmentation pathways of Myosmine. The loss of ethylene (28 u) via a

Retro-Diels-Alder mechanism is the diagnostic transition.

Infrared Spectroscopy (IR) Profile
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The IR spectrum is the "smoking gun" for distinguishing Myosmine from nornicotine. The

presence of the imine bond and the absence of the amine N-H stretch are definitive.

Diagnostic Bands[5]
Wavenumber (

)
Intensity Assignment Notes

1621 Strong Stretch

Critical Identifier.

Unconjugated imine

stretch. Differentiates

from Nornicotine (no

band here).

1590, 1570 Medium Pyridine Ring Typical aromatic

skeletal vibrations.

3000-3100 Weak
Aromatic

Stretch
Pyridine ring protons.

2800-2980 Medium
Aliphatic

Stretch

Pyrroline ring

methylene protons.

3300-3500 Absent Stretch

Negative Control.

Presence of a band

here indicates

Nornicotine

contamination or

hydrolysis.
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Technical Insight: The band at 1621 cm

is historically significant; it was the data point that disproved the originally proposed

structure of Myosmine, confirming the imine rather than an enamine or secondary

amine structure.

Nuclear Magnetic Resonance (NMR) Profile
NMR analysis requires careful solvent selection.

is standard, but Myosmine can hydrolyze in acidic aqueous media. The data below represents
the free base in

.

NMR Data (400 MHz, )
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

H-2 8.95 - 9.00 d 1H ~2.0

-proton to

pyridine N;

most

deshielded.

H-6 8.60 - 8.65 dd 1H ~4.8, 1.6 -proton to

pyridine N.

H-4 8.15 - 8.20 dt 1H ~8.0, 2.0

-proton;

shows

coupling to H-

5 and H-6.

H-5 7.30 - 7.35 ddd 1H ~8.0, 4.8
-proton; most

shielded

aromatic.

H-5' 4.00 - 4.10 tt 2H ~7.0

Methylene

adjacent to

Imine N;

deshielded by

heteroatom.

H-3' 2.90 - 3.00 tt 2H ~8.0

Methylene

adjacent to

Imine C;

deshielded by

-system.

H-4' 2.00 - 2.10 m 2H -

Central

methylene of

pyrroline ring.
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NMR Data (100 MHz, )

Position
Shift (

, ppm)
Carbon Type Assignment Logic

C-2' 170.5
Quaternary (

)

Diagnostic. Most

deshielded carbon

due to imine double

bond.

C-6 151.4 CH (Ar) -carbon in pyridine.

C-2 149.3 CH (Ar) -carbon in pyridine.

C-4 134.6 CH (Ar) -carbon.

C-3 130.2 Quaternary (Ar)
Ipso carbon attached

to pyrroline.

C-5 123.5 CH (Ar) -carbon.

C-5' 61.6
Adjacent to Nitrogen (

).

C-3' 34.8
Adjacent to Imine

Carbon.

C-4' 22.6 Central methylene.

Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming Myosmine identity using the data

above.
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Unknown Alkaloid Sample

Step 1: IR Spectroscopy

Peak at 1621 cm-1?
No N-H band?

Step 2: 13C NMR

Yes

Investigate Nicotine/Nornicotine

No (N-H present)

Signal at ~170 ppm (C=N)?

Step 3: MS (EI)

Yes

No

M+ = 146?
Loss of 28 (C2H4)?

CONFIRMED: Myosmine

Yes No

Click to download full resolution via product page

Figure 2: Logical decision tree for the spectroscopic confirmation of Myosmine.
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Experimental Protocols
To ensure reproducibility of the spectral data presented above, follow these specific preparation

protocols.

NMR Sample Preparation
Solvent: Chloroform-d (

, 99.8% D) with 0.03% TMS v/v.

Concentration: 10-15 mg of Myosmine in 0.6 mL solvent.

Precaution: Myosmine is hygroscopic and can hydrolyze to open-chain amino ketones in the

presence of moisture and acid. Use dry solvents and run the spectrum immediately after

dissolution. Avoid

unless studying hydrolysis products.

GC-MS Method[6]
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium at 1.0 mL/min.

Inlet: 250°C, Splitless mode.

Temp Program: 60°C (1 min)

10°C/min

280°C (hold 5 min).

Note: Myosmine typically elutes after nicotine due to the polarity of the imine bond, though

retention times vary by column phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

